REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([S:7][CH3:8])[S:4][C:3]=1[C:9]([O:11]CC)=O.[CH:14]([NH2:16])=O>>[CH3:8][S:7][C:5]1[S:4][C:3]2[C:9](=[O:11])[NH:16][CH:14]=[N:1][C:2]=2[CH:6]=1
|
Name
|
ethyl 3-amino-5-(methylthio)-thiophene-2-carboxylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(SC(=C1)SC)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 150-160° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was allowed to rt
|
Type
|
ADDITION
|
Details
|
poured into ice cold water
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 15 min.
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with ice cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=2N=CNC(C2S1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |